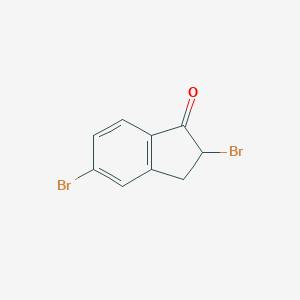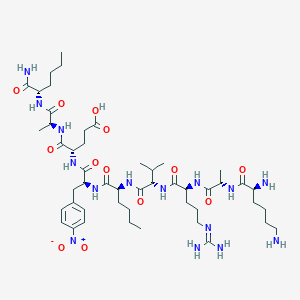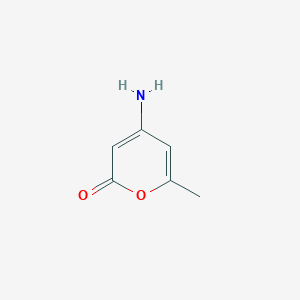
4-amino-6-methyl-2H-pyran-2-one
Descripción general
Descripción
“4-amino-6-methyl-2H-pyran-2-one” is a compound that has been studied in the context of organic chemistry . It is synthesized by the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with aromatic aldehydes .
Synthesis Analysis
The synthesis of “4-amino-6-methyl-2H-pyran-2-one” involves a one-pot Biginelli reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with aromatic aldehydes and urea . This reaction has been studied under both conventional thermal heating and microwave activation . The aminopyrone is obtained in three steps from 4-hydroxy-6-methyl-2H-pyran-2-one (triacetic acid lactone) .
Chemical Reactions Analysis
In the Biginelli reactions, depending on the conditions, the products were previously unknown 3-[amino(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones, arylmethylenebis(4-hydroxy-6-methyl-2H-pyran-2-ones), or hybrid 2-hydroxy-7-methyl-4-(3-nitrophenyl)-4,4a-dihydro-5H-pyrano[4,3-d]pyrimidin-5-one in the reaction with 3-nitrobenzaldehyde .
Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of “4-amino-6-methyl-2H-pyran-2-one”, focusing on unique applications across different fields:
Pharmaceutical Applications
Diabetic Peripheral Neuropathy Treatment: A derivative of 4-amino-6-methyl-2H-pyran-2-one, specifically 3-Cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one, has been shown to ameliorate diabetic peripheral neuropathy in type 2 diabetes mellitus rats via the PI3K/Akt signaling pathway .
Chemical Synthesis
Synthesis of Aromatic Compounds: The compound has been used in the synthesis of bis(4-Amino-6-methyl-2-oxo-2H-pyran-3-yl)arylmethanes by reacting with aromatic aldehydes, which are important intermediates in the production of various aromatic compounds .
Antimicrobial Activity
Antifungal Agent: It has been screened for antifungal activity against various fungi such as Aspergillus niger and Penicillium chrysogenium, indicating its potential use as an antifungal agent .
Organic Chemistry Research
Model Compound for Resonance Studies: 4-Methoxy-6-methyl-2H-pyran-2-one, a related compound, has been used as a model to study the assignment of ring proton resonances in more complex pyranones .
Natural Product Synthesis
Precursor for Biologically Important Products: The cyclization of compounds related to 4-amino-6-methyl-2H-pyran-2-one has been applied in the synthesis of natural compounds and biologically important products or their precursors .
Multicomponent Reactions
Synthesis of Pyran Derivatives: It has been used as a starting material in multicomponent approaches to synthesize dihydropyrano[4,3-b]pyran derivatives, which are valuable in various synthetic strategies .
Safety and Hazards
Direcciones Futuras
The high synthetic potential of substituted 2H-pyran-2-ones arising from their polyfunctionality and the broad spectrum of their biological activity have aroused much interest in using these systems as substrates for the synthesis of hybrid polyheterocyclic compounds . This opens the way to structures with a combination of pharmacophoric pyran and pyrimidine fragments .
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds have been found to exhibit herbicidal activity . These compounds are designed and synthesized for their potential to inhibit the growth of various weeds .
Mode of Action
It’s known that similar compounds interact with their targets leading to disruptions in carbon metabolism and formation of a cytoskeleton . This interaction results in the inhibition of weed growth .
Biochemical Pathways
Related compounds have been suggested to disrupt carbon metabolism and cytoskeleton formation . These disruptions could potentially lead to downstream effects such as growth inhibition in certain plants .
Result of Action
Similar compounds have been found to exhibit good herbicidal activity under pre-emergence conditions . This suggests that 4-amino-6-methyl-2H-pyran-2-one may also have potential herbicidal effects.
Action Environment
It’s worth noting that environmental conditions can significantly impact the effectiveness of similar compounds .
Propiedades
IUPAC Name |
4-amino-6-methylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-2-5(7)3-6(8)9-4/h2-3H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDXSWUPBSFGCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-6-methyl-2H-pyran-2-one | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main synthetic applications of 4-amino-6-methyl-2H-pyran-2-one?
A: 4-Amino-6-methyl-2H-pyran-2-one (2) is a valuable building block for synthesizing more complex heterocyclic compounds. One key application is its reaction with β-dicarbonyl compounds, which leads to the formation of 5-oxopyrano[4,3-b]pyridines. [, ] This highlights the compound's utility in constructing fused heterocyclic systems, potentially valuable in medicinal chemistry and materials science.
Q2: How does the reactivity of 4-amino-6-methyl-2H-pyran-2-one compare to its azide analogue?
A: While both 4-amino-6-methyl-2H-pyran-2-one (2) and its azide analogue, 4-azido-6-methyl-2H-pyran-2-one (1), share the same core structure, they exhibit different reactivities. [] The azide derivative (1) readily undergoes 1,3-dipolar cycloadditions with electron-rich alkenes and alkynes, yielding 1-(6-methyl-2-oxopyran-4-yl)-1,2,3-triazoles. [] This difference in reactivity highlights how subtle structural changes within a molecule can significantly influence its chemical behavior and suitability for specific synthetic transformations.
Q3: Are there any studies on the reaction of 4-amino-6-methyl-2H-pyran-2-one with aromatic aldehydes?
A: While the provided research excerpts do not delve into the specific reaction of 4-amino-6-methyl-2H-pyran-2-one with aromatic aldehydes, one paper title suggests the existence of such studies. [] Further investigation into this specific research could reveal valuable insights into the reactivity profile of 4-amino-6-methyl-2H-pyran-2-one and its potential in synthesizing diverse pyran-based compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2R,3R,6R,8S,12R,13S,14R,15R,16S,17R)-2,3,12,15,16-Pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione](/img/structure/B162267.png)

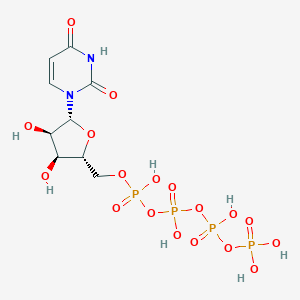

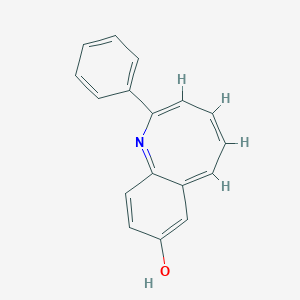
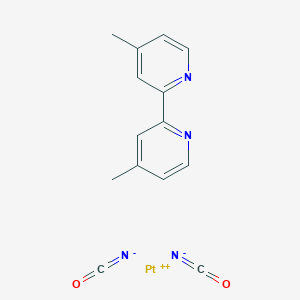


![(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid](/img/structure/B162285.png)


